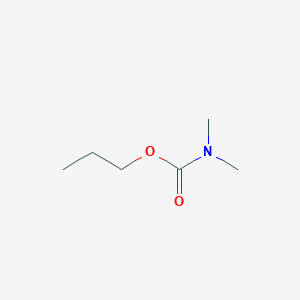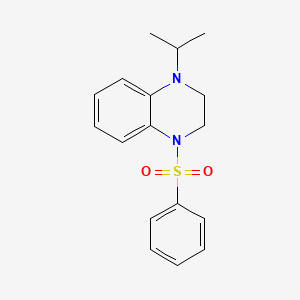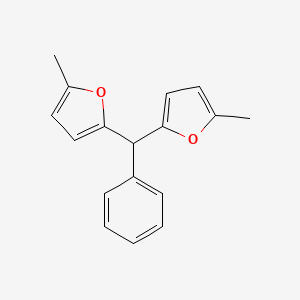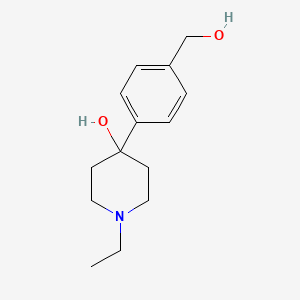![molecular formula C12H9FN4 B12914334 3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-15-7](/img/structure/B12914334.png)
3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorophenyl and a methyl group as substituents. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzyl azide with 2-methylpyridine-3-carboxaldehyde under acidic conditions to form the desired triazolopyridine structure . Another approach involves the use of hydrazine derivatives and dicarbonyl compounds to construct the triazole ring, followed by cyclization with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with GABA receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
1,2,4-Triazolo[3,4-b]pyridazines: These compounds have a similar triazole-pyridine fusion but with different nitrogen positions.
1,2,3-Triazolo[1,5-a]pyridines: These compounds have a different fusion pattern and may exhibit different chemical properties.
Uniqueness
3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the methyl group can influence its reactivity and binding affinity .
Propiedades
Número CAS |
62052-15-7 |
|---|---|
Fórmula molecular |
C12H9FN4 |
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-6-methyltriazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H9FN4/c1-8-6-10-12(14-7-8)17(16-15-10)11-5-3-2-4-9(11)13/h2-7H,1H3 |
Clave InChI |
KVRHMEDKFLBTIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1)N(N=N2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)

![4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B12914268.png)



![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)

![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
![5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12914330.png)

